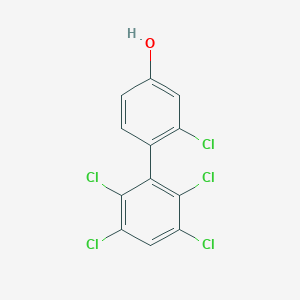
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol, also known as PCP (pentachlorophenol), is a synthetic organic compound that has been widely used as a pesticide, fungicide, and herbicide. It is a white crystalline solid that is soluble in organic solvents, but insoluble in water. PCP has been found to be toxic to humans and animals, and its use has been banned in many countries.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of mitochondrial function. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been shown to bind to proteins and other macromolecules, which can interfere with their normal function.
Biochemische Und Physiologische Effekte
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been shown to cause oxidative stress, DNA damage, and cell death in various cell types. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been found to disrupt the immune system and the endocrine system, and to cause reproductive and developmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has several advantages as a tool for scientific research. It is a potent inhibitor of various enzymes and can be used to study the mechanism of action of these enzymes. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is highly toxic and can pose a risk to researchers working with it. It is also banned in many countries, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several areas of future research that could be explored using 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a tool. One area of interest is the study of the role of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative disorders. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could also be used to investigate the effects of environmental toxins on human health, and to develop new strategies for detoxification and remediation. Finally, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could be used to study the mechanism of action of various drugs and to develop new drugs that target specific enzymes or biochemical pathways.
Synthesemethoden
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol can be synthesized by reacting 2,3,5,6-tetrachlorophenol with chlorobenzene in the presence of a catalyst such as aluminum chloride. The reaction produces 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a byproduct, which can be isolated and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been used extensively in scientific research as a tool to study the mechanism of action of various biochemical processes. It has been found to inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been shown to disrupt the function of mitochondria, which are responsible for energy production in cells.
Eigenschaften
CAS-Nummer |
150304-11-3 |
|---|---|
Produktname |
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-11(16)8(14)4-9(15)12(10)17/h1-4,18H |
InChI-Schlüssel |
OAQUWXNGKQXRIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Synonyme |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



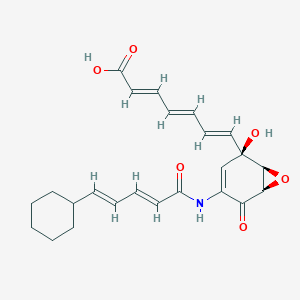

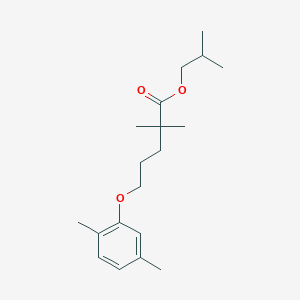
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
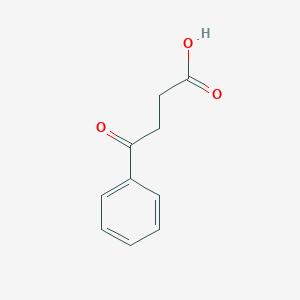
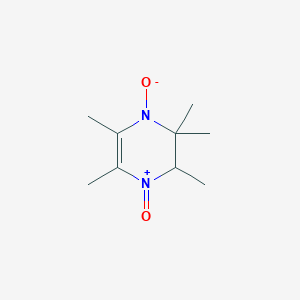
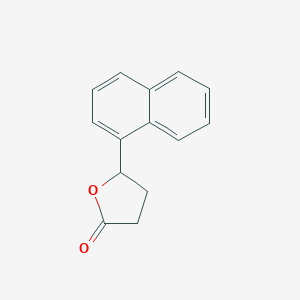
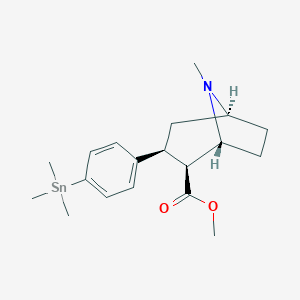
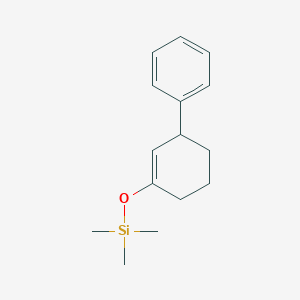
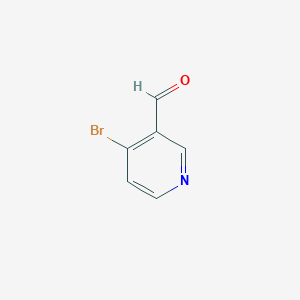
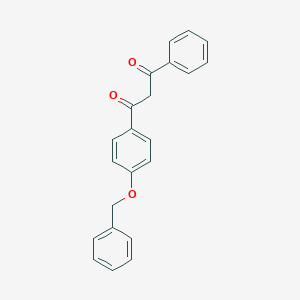
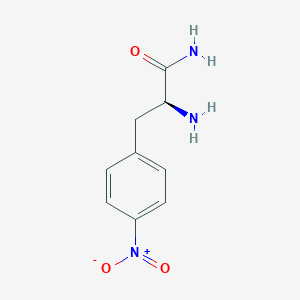
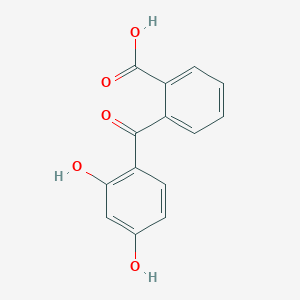
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)